(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride
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Overview
Description
®-2-Amino-2-methylpent-4-ynoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of amino acids, characterized by the presence of an amino group, a methyl group, and a pent-4-ynoic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as propargyl bromide and L-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Steps: Utilizing techniques such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-methylpent-4-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
®-2-Amino-2-methylpent-4-ynoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methylpent-4-ynoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-methylbutanoic acid: A structurally similar amino acid with a different side chain.
2-Amino-2-methylpropanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
®-2-Amino-2-methylpent-4-ynoic acid hydrochloride is unique due to its specific structural features, including the alkyne group and the ®-configuration, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-amino-2-methylpent-4-ynoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYARWJSMYTCAT-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC#C)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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